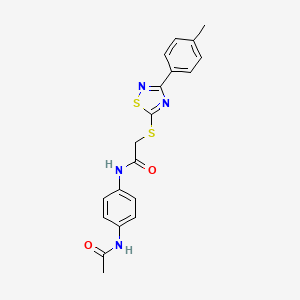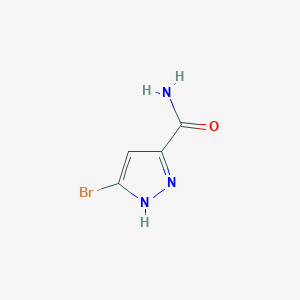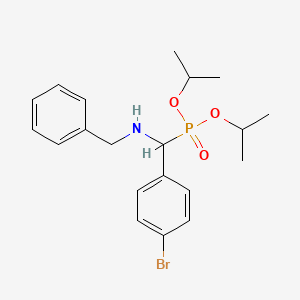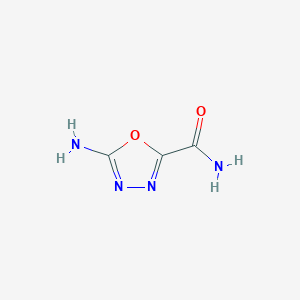
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, also known as MTSET, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has a molecular weight of 329.43 g/mol. MTSET has been used in various research studies and has shown promising results in the field of biochemistry and physiology.
作用機序
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a sulfhydryl-reactive reagent that reacts with cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine residues, which can lead to the modification of the protein structure and function. This modification can lead to changes in the activity of the protein and can be used to study the role of cysteine residues in protein function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been used to study the role of cysteine residues in ion channels, transporters, and receptors. This compound has been shown to modulate the activity of various proteins and can lead to changes in ion conductance, ligand binding, and protein-protein interactions. This compound has also been used to study the role of cysteine residues in enzyme activity.
実験室実験の利点と制限
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has several advantages as a research tool. It is a highly reactive reagent that can selectively modify cysteine residues in proteins. It has been widely used in various research studies and has shown promising results. However, there are also some limitations to the use of this compound. It can lead to non-specific modifications of proteins and can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the use of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine in scientific research. One potential direction is the use of this compound to study the role of cysteine residues in protein misfolding and aggregation. This compound could also be used to study the role of cysteine residues in protein-protein interactions in disease states. Additionally, this compound could be used to study the role of cysteine residues in the regulation of enzyme activity. Overall, this compound has the potential to be a valuable tool for studying the role of cysteine residues in various biological processes.
合成法
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can be synthesized by reacting 2-methoxybenzenesulfonyl chloride with 3-thiophenemethanamine in the presence of a base such as triethylamine. The resulting product is then treated with piperidine to obtain this compound. This synthesis method has been reported in various scientific journals and has been successfully replicated by many researchers.
科学的研究の応用
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has been widely used in scientific research as a tool to study the mechanism of action of various proteins and enzymes. It is commonly used as a sulfhydryl-reactive reagent and has been used to modify cysteine residues in proteins. This compound has been used to study the structure and function of ion channels, transporters, and receptors. It has also been used to study the role of cysteine residues in protein-protein interactions.
特性
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-20-15-4-2-3-5-16(15)22(18,19)17-9-6-13(7-10-17)14-8-11-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTANPBBSAYWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)


![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2900104.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)

![2-[1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2900111.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)

